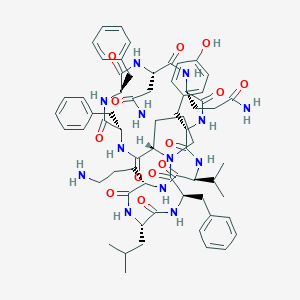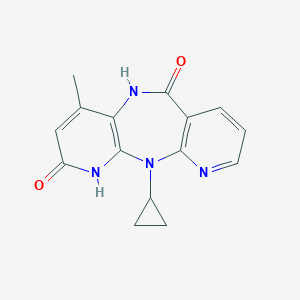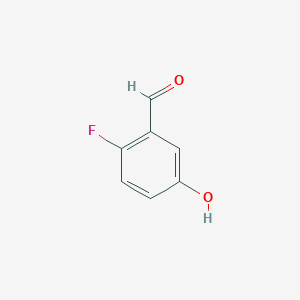
色满-6-羧酸
概述
描述
Chroman-6-carboxylic acid is a derivative of chroman, a type of polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. The compound is known for its potential applications in the fields of medicine, biochemistry, and material science.
科学研究应用
抗氧化性能:6-羟基色满-2-羧酸,一类包括色满-6-羧酸衍生物的化合物,是动物脂肪、植物油和乳液系统中有效的抗氧化剂。特别是四甲基化合物已被确定为最有效的(Scott et al., 1974).
胰岛素模拟剂:与色满-6-羧酸相关的1-羟基-2-吡啶酮-6-羧酸的铬(III)配合物已显示出在体内降低血浆葡萄糖水平的潜力,表明其用作胰岛素模拟剂(Yasarawan et al., 2013).
药物制剂的合成:色满-6-羧酸衍生物用于合成各种药物制剂。例如,6-取代的2-(氨基甲基)色满可以由色满2-羧酸前体合成,为色满衍生的药物提供了潜力(Zhang et al., 2004).
抗炎作用:某些色满化合物,如Chroma KL-1156,抑制LPS诱导的一氧化氮产生和NF-κB激活,表现出抗炎作用(Kim et al., 2004).
催化和有机合成:色满-6-羧酸衍生物在有机合成和催化中很有用。一个例子是高效合成带有6-氟色满核的1,2,4-芳基三唑和4-噻唑烷酮(Vekariya et al., 2014).
液晶技术:光学活性2-甲基色满衍生物有望成为向列液晶的新型手性掺杂剂,表明在显示技术中的应用(Shitara et al., 2000).
多靶向配体的发现:与色满-6-羧酸密切相关的色酮-2-羧酸合成路线的优化,增强了药用化学中多靶向配体的发现过程(Cagide et al., 2019).
生物氧化研究:α-生育酚模型化合物(如6-羟基-2,5,7,8-四甲基色满-2-羧酸)的氧化研究,有助于理解生物氧化过程(Nishikimi & Machlin, 1975).
安全和危害
未来方向
The production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) currently depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
作用机制
Target of Action
Chroman-6-carboxylic acid is a pivotal chiral building block in the pharmaceutical industry
Mode of Action
It is known that the production of optically pure 6-fluoro-chroman-2-carboxylic acids (fccas), which are similar to chroman-6-carboxylic acid, depends on chemical resolution . This process involves enzymatic resolution methods based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .
Biochemical Pathways
It is known that the biosynthesis of similar compounds, such as tocochromanols, involves the transformation of p-hydroxyphenylpyruvate (hpp) to homogentisic acid (hga), which is catalyzed by hydroxyphenylpyruvate dioxygenase (hppd) .
Action Environment
The action environment of Chroman-6-carboxylic acid can influence its action, efficacy, and stability. For instance, the production of similar compounds, such as FCCAs, involves the use of an aqueous–toluene biphasic system . Environmental factors, such as the presence of light, can also influence the synthesis of related compounds . .
生化分析
Biochemical Properties
Related compounds such as 6-fluoro-chroman-2-carboxylic acids have been studied extensively . These compounds are pivotal chiral building blocks in the pharmaceutical industry . They interact with enzymes such as esterases, which catalyze the production of (S) and ®-6-fluoro-chroman-2-carboxylic acids .
Molecular Mechanism
Related compounds such as 6-fluoro-chroman-2-carboxylic acids have been shown to interact with esterases in a highly enantioselective manner . This interaction is thought to be responsible for their production in the pharmaceutical industry .
属性
IUPAC Name |
3,4-dihydro-2H-chromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKANGOXGBPILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424707 | |
| Record name | Chroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103203-84-5 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chroman-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these novel compounds interact with their target and what are the downstream effects?
A1: The research highlights that 1-oxo-3-phenyl-isochroman-6-carboxylic acid amides, specifically Compounds 1 and 7, exhibit selective antagonistic activity on the M3 muscarinic acetylcholine receptors []. These receptors are predominantly found in smooth muscles, including those lining the airways. By binding to and inhibiting M3 receptors, these compounds prevent acetylcholine-induced bronchoconstriction, leading to relaxation of the airway smooth muscles and improved airflow [].
Q2: What is the structure-activity relationship (SAR) observed in this class of compounds? How do modifications to the 1-oxo-3-phenyl-isochroman-6-carboxylic acid scaffold affect the compound's activity, potency, and selectivity for M3 receptors?
A2: The research primarily focuses on the identification of two promising compounds through virtual screening and in vitro studies. While the study doesn't delve deep into extensive SAR analysis, it suggests that modifications on the amide group of the 1-oxo-3-phenyl-isochroman-6-carboxylic acid scaffold significantly impact the interaction with the M3 receptor []. Further research exploring various substitutions on the aromatic ring and the amide nitrogen could provide valuable insights into the SAR and guide the development of even more potent and selective M3 antagonists.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

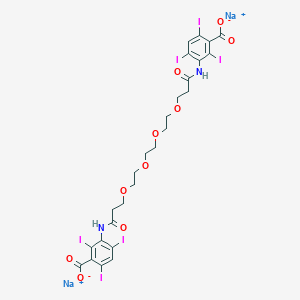
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

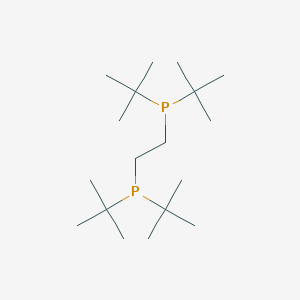
![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)
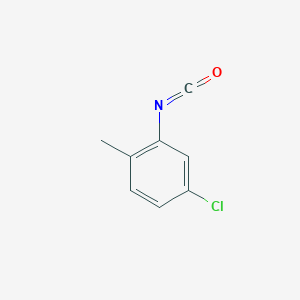
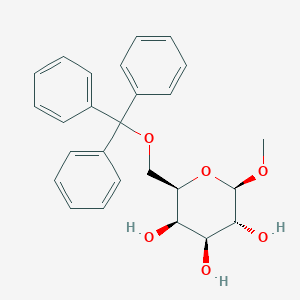
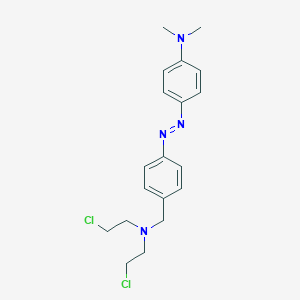
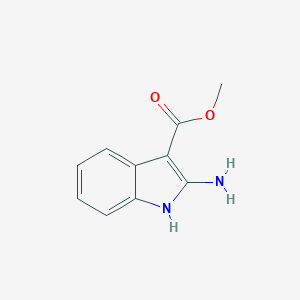
![Imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B21080.png)
